N-(3-Bromopropyl)phthalimide

Catalog No.
S661443
CAS No.
5460-29-7
M.F
C11H10BrNO2
M. Wt
268.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-Bromopropyl)phthalimide

CAS Number

5460-29-7

Product Name

N-(3-Bromopropyl)phthalimide

IUPAC Name

2-(3-bromopropyl)isoindole-1,3-dione

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

InChI

InChI=1S/C11H10BrNO2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2

InChI Key

VKJCJJYNVIYVQR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCBr

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCBr

Cross-Linking Agent

One of the primary applications of N-BPP is as a cross-linking agent. Due to the presence of a reactive phthalimide group, N-BPP can form covalent bonds with primary amines present on biomolecules like proteins and nucleic acids. This ability allows researchers to cross-link these molecules, inducing them to aggregate or form specific structures. Cross-linking is a valuable tool for studying protein-protein interactions, protein-nucleic acid interactions, and stabilizing protein structures for further analysis techniques [].

Here are some examples of how N-BPP is used as a cross-linking agent:

  • Studying protein-protein interactions: By cross-linking proteins that interact with each other, researchers can gain insights into the formation and stability of protein complexes [].
  • Protein-nucleic acid interactions: N-BPP can be used to cross-link proteins bound to DNA or RNA, allowing researchers to identify specific protein binding sites on the nucleic acid.
  • Stabilizing protein structures: Cross-linking proteins with N-BPP can improve their stability for techniques like electron microscopy or X-ray crystallography, which require purified and well-defined protein structures.

Precursor for Synthesis

N-BPP can also serve as a precursor for the synthesis of other valuable molecules. The reactive bromo group on the propyl chain allows for further functionalization through various organic reactions. Researchers can utilize N-BPP as a starting material to synthesize diverse compounds with specific properties for various applications.

Here are some examples of how N-BPP is used as a synthetic precursor:

  • Synthesis of fluorescent probes: By attaching fluorescent tags to the bromo group of N-BPP, researchers can create fluorescent probes for studying biological processes.
  • Preparation of bioorthogonal probes: N-BPP can be modified to generate bioorthogonal probes that selectively react with specific functional groups within complex biological environments.

N-(3-Bromopropyl)phthalimide is an organic compound with the molecular formula C₁₁H₁₀BrNO₂ and a molecular weight of 272.11 g/mol. It features a phthalimide moiety substituted with a 3-bromopropyl group, which contributes to its chemical reactivity and biological activity. The compound is characterized by its solid state at room temperature and is soluble in organic solvents such as dimethylformamide and dichloromethane .

, primarily due to the presence of the bromine atom, which can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or phenols to form substituted phthalimides. A notable reaction involves its use in the synthesis of derivatives through acylation or sulfonation, yielding products with diverse biological activities .

This compound exhibits significant biological activity, particularly as an antibacterial agent. Studies have indicated that N-(3-Bromopropyl)phthalimide can inhibit bacterial growth, making it a candidate for further exploration in pharmaceutical applications . Additionally, it has shown potential in the synthesis of compounds with enhanced biological properties, such as derivatives that exhibit improved inhibitory rates against various pathogens .

N-(3-Bromopropyl)phthalimide can be synthesized through several methods:

  • Alkylation Reaction: The compound can be prepared by reacting phthalimide with 3-bromopropyl bromide in the presence of a base like sodium hydride in dimethylformamide. This method typically yields moderate to high yields of the desired product .
  • Nucleophilic Substitution: The bromine atom in N-(3-Bromopropyl)phthalimide can be substituted by various nucleophiles, allowing for the generation of a wide range of derivatives .
  • Functionalization: Further functionalization can be achieved through acylation or sulfonation reactions, leading to diverse phthalimide derivatives with tailored properties .

N-(3-Bromopropyl)phthalimide has several applications:

  • Pharmaceuticals: Its antibacterial properties make it a candidate for drug development.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Research: Used in studies exploring structure-activity relationships in medicinal chemistry .

Interaction studies involving N-(3-Bromopropyl)phthalimide have focused on its reactivity with biological molecules. The compound's ability to form stable complexes with nucleophiles has been explored to understand its mechanism of action as an antibacterial agent. Furthermore, studies have examined how modifications to the bromopropyl group affect its biological efficacy and interaction profiles .

Several compounds share structural similarities with N-(3-Bromopropyl)phthalimide. Here is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityUnique Features
N-(2-Bromobutyl)phthalimideSimilar phthalimide coreLonger alkyl chain enhances lipophilicity
N-(4-Bromobutyl)phthalimideSimilar phthalimide coreDifferent substitution position affects reactivity
N-(3-Chloropropyl)phthalimideSimilar phthalimide coreChlorine substituent alters biological activity
N-(3-Iodopropyl)phthalimideSimilar phthalimide coreIodine enhances nucleophilicity

N-(3-Bromopropyl)phthalimide is unique due to its specific bromine substitution, which influences both its chemical reactivity and biological activity compared to other halogenated phthalimides.

XLogP3

2.6

Melting Point

75.0 °C

UNII

VQG2G776PS

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5460-29-7

Wikipedia

1-Phthalimido-3-bromopropane

Dates

Modify: 2023-08-15

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